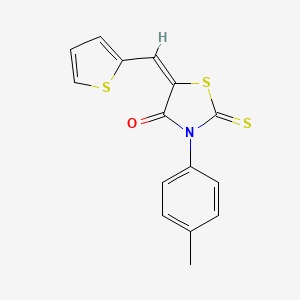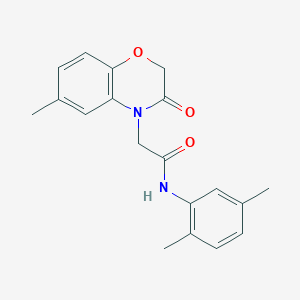![molecular formula C22H24N4O2 B4648291 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
描述
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY-294002, is a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K). It was first synthesized in 1994 by researchers at Eli Lilly and Company. Since then, LY-294002 has been widely used in scientific research to study the PI3K signaling pathway and its role in various biological processes.
作用机制
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of PI3K, a key enzyme involved in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide blocks the downstream signaling events that lead to these cellular processes.
Biochemical and Physiological Effects:
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. Additionally, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to modulate glucose metabolism and insulin signaling in various cell types.
实验室实验的优点和局限性
One advantage of 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for PI3K inhibition, which allows for the selective modulation of the PI3K signaling pathway without affecting other signaling pathways. However, one limitation of 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its relatively low potency and selectivity compared to other PI3K inhibitors. Additionally, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide and the PI3K signaling pathway. One area of interest is the development of more potent and selective PI3K inhibitors for use in both basic research and clinical applications. Additionally, there is ongoing research into the role of PI3K in various disease states, including cancer, diabetes, and neurodegenerative diseases. Finally, there is interest in developing new therapeutic strategies that target the PI3K pathway, either alone or in combination with other therapies.
科学研究应用
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been used extensively in scientific research to study the PI3K signaling pathway and its role in various biological processes, including cell proliferation, survival, and metabolism. It has been used in both in vitro and in vivo experiments to investigate the effects of PI3K inhibition on various cellular processes and disease states.
属性
IUPAC Name |
8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-4-2-6-18-19(22(27)24-8-9-26-10-12-28-13-11-26)14-20(25-21(16)18)17-5-3-7-23-15-17/h2-7,14-15H,8-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGKIPOOISAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2-ethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4648225.png)
![(4-chlorophenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4648231.png)

![2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione](/img/structure/B4648239.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4648246.png)
![1-(4-bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4648261.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)